4-(((4-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methylene)amino)butanoic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((4-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methylene)amino)butanoic acid sodium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a hydroxy-methoxyphenyl group, and a butanoic acid moiety, all connected through a methyleneamino linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methylene)amino)butanoic acid sodium salt typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 2-hydroxy-4-methoxybenzaldehyde in the presence of an amine catalyst to form the intermediate Schiff base. This intermediate is then reacted with butanoic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((4-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methylene)amino)butanoic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(((4-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methylene)amino)butanoic acid sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(((4-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methylene)amino)butanoic acid sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chloro-2-methylphenoxy)butanoic acid: Similar structure but with a methyl group instead of a methoxy group.
2-Hydroxy-4-methoxyacetophenone: Shares the hydroxy-methoxyphenyl group but lacks the butanoic acid moiety.
Uniqueness
4-(((4-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methylene)amino)butanoic acid sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
62666-02-8 |
---|---|
Molekularformel |
C18H17ClNNaO4 |
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
sodium;4-[[(4-chlorophenyl)-(2-hydroxy-4-methoxyphenyl)methylidene]amino]butanoate |
InChI |
InChI=1S/C18H18ClNO4.Na/c1-24-14-8-9-15(16(21)11-14)18(20-10-2-3-17(22)23)12-4-6-13(19)7-5-12;/h4-9,11,21H,2-3,10H2,1H3,(H,22,23);/q;+1/p-1 |
InChI-Schlüssel |
DLOJLRWGNDPIHE-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=NCCCC(=O)[O-])C2=CC=C(C=C2)Cl)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.